BL-S-217
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Overview
Description
Preparation Methods
The synthesis of BL-S-217 involves multiple steps. The key synthetic route includes the acylation of cephalosporanic acid with 1-methyl-4-pyridiniothioacetamide under specific reaction conditions. Industrial production methods typically involve optimizing these reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
BL-S-217 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying cephalosporin derivatives.
Biology: Investigated for its antibacterial properties against various bacterial strains.
Medicine: Explored for its potential use in treating bacterial infections.
Mechanism of Action
The mechanism of action of BL-S-217 involves inhibiting bacterial cell wall synthesis. It targets penicillin-binding proteins, leading to the disruption of cell wall formation and ultimately causing bacterial cell death .
Comparison with Similar Compounds
Compared to other cephalosporins, BL-S-217 offers a broader antibacterial spectrum and higher efficacy against certain bacterial strains. Similar compounds include:
Properties
CAS No. |
51159-12-7 |
---|---|
Molecular Formula |
C18H20N3O6S2+ |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-7-[[2-(1-methylpyridin-1-ium-4-yl)sulfanylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H19N3O6S2/c1-10(22)27-7-11-8-29-17-14(16(24)21(17)15(11)18(25)26)19-13(23)9-28-12-3-5-20(2)6-4-12/h3-6,14,17H,7-9H2,1-2H3,(H-,19,23,25,26)/p+1/t14-,17-/m1/s1 |
InChI Key |
MVCWQSBQUMRYDD-RHSMWYFYSA-O |
SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=[N+](C=C3)C)SC1)C(=O)O |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC3=CC=[N+](C=C3)C)SC1)C(=O)O |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=[N+](C=C3)C)SC1)C(=O)O |
Key on ui other cas no. |
51159-12-7 |
Synonyms |
7-(alpha-(1-methyl-4-pyridiniothio)acetamido)cephalosporanic acid BL-S 217 BL-S-217 |
Origin of Product |
United States |
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